An In-depth Technical Guide to the Mechanism of Action of GSK-1292263 Hydrochloride
An In-depth Technical Guide to the Mechanism of Action of GSK-1292263 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-1292263 hydrochloride is a potent and orally available agonist of the G protein-coupled receptor 119 (GPR119).[1][2] It has been investigated as a potential therapeutic agent for type 2 diabetes mellitus due to its role in glucose homeostasis.[1][2][3] GPR119 is primarily expressed on enteroendocrine L-cells and K-cells in the gastrointestinal tract and on pancreatic β-cells.[4] Its activation leads to the release of incretin hormones and insulin, playing a crucial role in glucose-dependent insulin secretion. This guide provides a comprehensive overview of the mechanism of action of GSK-1292263 hydrochloride, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: GPR119 Agonism
GSK-1292263 acts as a selective agonist for the GPR119 receptor.[4] The activation of GPR119 by GSK-1292263 initiates a signaling cascade that results in the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This increase in cAMP is a key second messenger that triggers the secretion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine cells, as well as stimulating insulin release from pancreatic β-cells in a glucose-dependent manner.[5]
Signaling Pathway of GSK-1292263
The binding of GSK-1292263 to GPR119 on the surface of enteroendocrine cells and pancreatic β-cells leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets involved in hormone and insulin secretion.
Quantitative Data
The following tables summarize the quantitative data from various studies on GSK-1292263 hydrochloride.
Table 1: In Vitro Potency of GSK-1292263
| Target | Species | Potency (pEC50) | Reference |
| GPR119 | Human | 6.9 | [1][2] |
| GPR119 | Rat | 6.7 | [1][2] |
Table 2: Pharmacodynamic Effects of GSK-1292263 in Preclinical Models (Rats)
| Study Type | Dose Range | Key Findings | Reference |
| Single Dose Administration | 3-30 mg/kg | Increased circulating GLP-1, GIP, PYY, and glucagon. | [6][7] |
| Oral Glucose Tolerance Test (OGTT) | 3-30 mg/kg | Greater increases in total GLP-1, GIP, and PYY compared to control; significant decreases in glucose AUC. | [6] |
| Intravenous Glucose Tolerance Test (IVGTT) | Not Specified | Significant increases in peak insulin response and insulin AUC(0-15 min) of 30-60%. | [6][7] |
| Hyperinsulinemic-Euglycemic Clamp | 10 or 30 mg/kg | Stimulated glucagon secretion without increasing blood glucose levels. | [6][7] |
Table 3: Pharmacodynamic Effects of GSK-1292263 in Human Studies
| Study Population | Dosing | Key Findings | Reference |
| Healthy Volunteers | Single escalating doses (10-400 mg) | Dose-dependent increase in glucose AUC(0-3 h) during OGTT; increased PYY during prandial periods. | [2][6] |
| Type 2 Diabetes Patients | Single doses (25-800 mg) | No significant effect on circulating glucose, insulin, C-peptide, or glucagon levels. | [4][8] |
| Type 2 Diabetes Patients | Multiple doses (100-600 mg/day for 14 days) | Significantly increased plasma total PYY levels by ~five-fold; no effect on active or total GLP-1 or GIP. | [4][8] |
Experimental Protocols
Preclinical Studies in Rodent Models
Objective: To evaluate the in vivo efficacy of GSK-1292263 in rodent models of diabetes.
Animal Model: Male Sprague-Dawley rats and Zucker diabetic fatty rats were commonly used.[6][7]
Drug Administration: GSK-1292263 was administered orally as a single dose (ranging from 3-30 mg/kg) or via repeat dosing.[6][7]
Key Experimental Procedures:
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Oral Glucose Tolerance Test (OGTT): Following administration of GSK-1292263 or vehicle, rats were given an oral glucose challenge. Blood samples were collected at various time points to measure plasma levels of glucose, insulin, GLP-1, GIP, and PYY.[6]
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Intravenous Glucose Tolerance Test (IVGTT): To assess the direct effect on insulin secretion, glucose was administered intravenously after GSK-1292263 treatment, and insulin and glucose levels were monitored.[6][7]
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Hyperinsulinemic-Euglycemic Clamp: This technique was used to assess insulin sensitivity and glucose disposal rates in response to GSK-1292263.[6][7]
Clinical Trials in Humans
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of GSK-1292263 in healthy volunteers and patients with type 2 diabetes.
Study Design: Randomized, placebo-controlled, single- and multiple-dose escalation studies were conducted.[4][6][8]
Participant Population: Studies included healthy volunteers and patients with type 2 diabetes, who were either drug-naive or on metformin therapy.[4][8]
Drug Administration: GSK-1292263 was administered orally in a range of single doses (e.g., 25-800 mg) and multiple-dose regimens (e.g., 100-600 mg/day).[4][6][8]
Key Assessments:
-
Oral Glucose Tolerance Tests and Meal Challenges: These were used to evaluate the effects of GSK-1292263 on plasma glucose, insulin, C-peptide, glucagon, PYY, GLP-1, and GIP.[4][8]
-
Pharmacokinetic Analysis: Blood samples were collected to determine the pharmacokinetic profile of GSK-1292263, including AUC and Cmax.[2][6]
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Safety and Tolerability: Adverse events were monitored throughout the studies.[2][6]
Conclusion
GSK-1292263 hydrochloride is a GPR119 agonist that stimulates the release of incretins and insulin in a glucose-dependent manner. While preclinical studies in rodents demonstrated promising effects on glucose homeostasis and incretin secretion, clinical trials in patients with type 2 diabetes did not show significant improvements in glycemic control.[4][8][9] However, a notable and profound effect on increasing circulating PYY levels was observed in humans.[4][8] These findings suggest a complex pharmacology of GPR119 agonists in different species and highlight the challenges in translating preclinical efficacy to clinical outcomes for this therapeutic target. Further research may be warranted to explore the potential therapeutic applications of the marked PYY-releasing effect of GSK-1292263.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]
- 5. apexbt.com [apexbt.com]
- 6. | BioWorld [bioworld.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Gut hormone pharmacology of a novel GPR119 agonist (GSK1292263), metformin, and sitagliptin in type 2 diabetes mellitus: results from two randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
